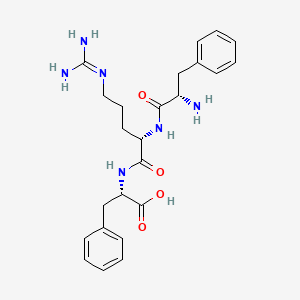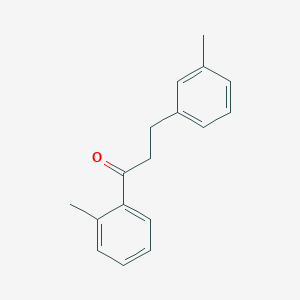
2'-Methyl-3-(3-methylphenyl)propiophenone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2’-Methyl-3-(3-methylphenyl)propiophenone can be represented by the InChI string:InChI=1S/C16H16O/c1-13-7-5-6-10-15 (13)16 (17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 . The exact mass of the molecule is 224.120115130 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.32 g/mol. Other computed properties include a XLogP3-AA of 3.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Vinylphosphonium Salt Mediated Reactions: Research shows the potential of vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to various chemical compounds. These reactions indicate the versatility of related propiophenones in synthetic chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
- Palladium-catalyzed Arylation: Another application is in palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides, showing a unique pathway for multiple arylation through successive C-C and C-H bond cleavages, suggesting its utility in advanced organic synthesis (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Environmental and Biological Studies
- Biodegradation Studies: Investigations into the biodegradation of related phenolic compounds, such as 3-methyl-4-nitrophenol, by microorganisms like Ralstonia sp. SJ98, underscore the relevance of these compounds in environmental bioremediation. This research highlights the microbial pathways for breaking down phenolic pollutants in the environment (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Material Science and Polymer Research
- Conjugated Polymer/Fullerene Films for Solar Cells: Studies on conjugated polymer/fullerene films, such as poly(3-hexylthiophene)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM), for use in plastic solar cells, demonstrate the relevance of structurally related compounds in enhancing solar cell efficiency through improved structural properties and crystallinity (Erb, Zhokhavets, Gobsch, Raleva, Stühn, Schilinsky, Waldauf, & Brabec, 2005).
Electrochemical Sensors
- Development of Electrochemical Sensors: The creation of voltammetric sensors for detecting environmental pollutants like 2-phenylphenol demonstrates the potential of 2'-Methyl-3-(3-methylphenyl)propiophenone related compounds in environmental monitoring and safety, showcasing their applicability in the development of sensitive detection methods for water pollutants (Karimi-Maleh, Fakude, Mabuba, Peleyeju, & Arotiba, 2019).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFQOIVEUMHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644055 | |
| Record name | 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-31-3 | |
| Record name | 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)

![1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-](/img/structure/B1629513.png)
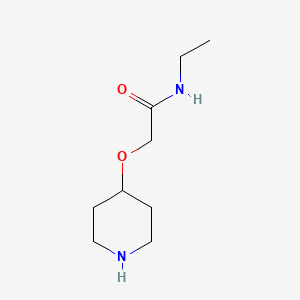
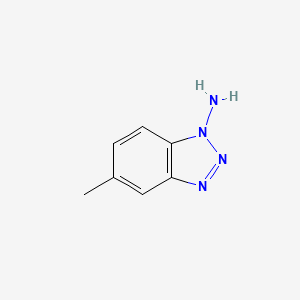
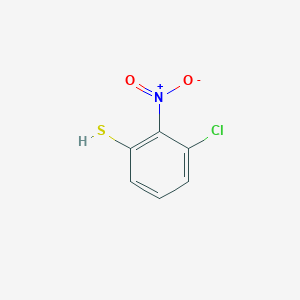


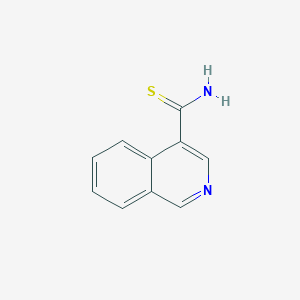
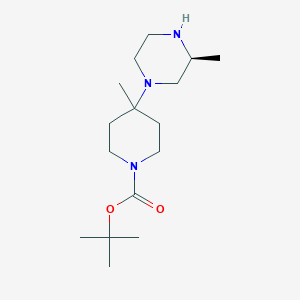
![N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine](/img/structure/B1629527.png)
![2-Phenylbenzo[J]fluoranthene](/img/structure/B1629528.png)
![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)
